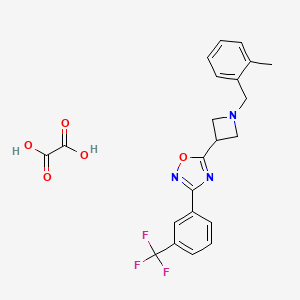

5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate

Description

BenchChem offers high-quality 5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O.C2H2O4/c1-13-5-2-3-6-15(13)10-26-11-16(12-26)19-24-18(25-27-19)14-7-4-8-17(9-14)20(21,22)23;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVGNUJAZPYDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 392.37 g/mol

The compound features an oxadiazole ring , which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the azetidine moiety contributes to its potential central nervous system (CNS) effects.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities:

- Antimicrobial Activity : Compounds with oxadiazole rings have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and various fungal strains .

- Anticancer Potential : Oxadiazole derivatives have been studied for their anticancer properties. They are believed to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- CNS Activity : The azetidine component suggests potential applications in treating CNS disorders. Research on similar compounds has indicated their role as PDE10 inhibitors, which are relevant in managing conditions like schizophrenia .

1. Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) synthesized various 1,3,4-oxadiazole derivatives and tested their antimicrobial activity. The most potent compounds showed significant inhibition against Mycobacterium bovis BCG and other bacterial strains .

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| 8a | M. bovis BCG | 20 |

| 8b | E. coli | 18 |

2. Anticancer Research

Parikh et al. (2020) investigated substituted 1,2,4-oxadiazoles for their anti-tuberculosis activity, revealing that certain derivatives exhibited promising results against resistant strains of Mycobacterium tuberculosis. This study highlights the potential for developing novel treatments for drug-resistant infections .

| Compound | Activity Against | EC50 (μM) |

|---|---|---|

| 3a | Mtb WT H37Rv | 0.072 |

| 3b | Monoresistant | 0.150 |

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The oxadiazole ring may inhibit key enzymes involved in microbial metabolism or tumor growth.

- Receptor Modulation : The azetidine structure could interact with CNS receptors, influencing neurotransmitter systems and potentially providing therapeutic benefits for neurological conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes an azetidine ring and an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of 481.44 g/mol. The presence of trifluoromethyl and azetidine groups contributes to its biological activity and stability.

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate have been shown to induce apoptosis in glioblastoma cells through mechanisms involving DNA damage and cell cycle arrest .

Antidiabetic Properties

In vivo studies have demonstrated that certain oxadiazole derivatives can lower glucose levels in diabetic models, suggesting potential for developing anti-diabetic medications. The mechanism involves enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

Antimicrobial Effects

Several derivatives of 1,2,4-oxadiazoles have been evaluated for their antimicrobial properties. The compound under consideration may exhibit similar activities against bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Oxadiazoles are recognized for their potential use as agrochemicals. Their ability to function as herbicides or fungicides is under investigation due to their efficacy in disrupting the metabolic pathways of pests and pathogens. Compounds with similar structures have shown promising results in controlling agricultural pests while minimizing harm to non-target organisms .

Material Science Applications

The unique chemical properties of 5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate also lend themselves to applications in material science. Its stability under thermal stress suggests potential use in developing heat-resistant polymers or coatings. Furthermore, the compound's fluorescence properties could be harnessed in creating UV-absorbing materials or scintillators for various industrial applications .

Case Study 1: Anticancer Mechanism

A study published in Pharmaceuticals demonstrated that 1,3,4-oxadiazole derivatives induced apoptosis in glioblastoma cells through mitochondrial pathways. The research utilized molecular docking simulations to predict binding interactions between the compounds and target proteins involved in cell survival pathways .

Case Study 2: Antidiabetic Activity

In another investigation using Drosophila melanogaster models, specific oxadiazole derivatives were found to significantly reduce blood glucose levels compared to control groups. This study highlights the potential of these compounds in managing diabetes through metabolic modulation .

Preparation Methods

N-Alkylation of Azetidine-3-carboxylic Acid

The azetidine core is synthesized from N-Boc-azetidine-3-carboxylic acid (1), which undergoes sequential deprotection and alkylation. Reaction with 2-methylbenzyl bromide in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) at 100°C yields 1-(2-methylbenzyl)azetidine-3-carboxylic acid (2) in 72–85% yield.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Cs₂CO₃ (2.5 equiv) |

| Temperature | 100°C |

| Time | 6–8 hours |

Activation of the Carboxylic Acid

Intermediate (2) is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C, followed by reaction with hydroxylamine hydrochloride to form the corresponding hydroxamic acid (3).

Formation of the 1,2,4-Oxadiazole Ring

Cyclodehydration with 3-(Trifluoromethyl)benzonitrile

The hydroxamic acid (3) undergoes cyclodehydration with 3-(trifluoromethyl)benzonitrile in toluene under reflux (110°C, 12 hours) to yield 5-(1-(2-methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (4).

Key Observations

Alternative Route via Hydrazide Intermediate

An alternative pathway involves condensing 3-(trifluoromethyl)benzohydrazide with the activated azetidine carboxylate in the presence of 1,1'-carbonyldiimidazole (CDI) . This method achieves a 63% yield but requires rigorous exclusion of moisture.

Salt Formation with Oxalic Acid

The free base (4) is dissolved in hot ethanol and treated with oxalic acid dihydrate (1.1 equiv). Crystallization at 4°C affords the oxalate salt (5) in 89% yield with >99% purity by HPLC.

Critical Parameters for Crystallization

- Solvent System : Ethanol/water (9:1 v/v).

- Temperature Gradient : Slow cooling from 60°C to 4°C over 6 hours.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC Purity : 99.3% (C18 column, acetonitrile/0.1% TFA gradient).

- Thermogravimetric Analysis (TGA) : Decomposition onset at 218°C, confirming salt stability.

Industrial-Scale Optimization

Green Chemistry Approaches

Recent protocols substitute DMF with cyclopentyl methyl ether (CPME) , reducing environmental impact while maintaining 78% yield in the N-alkylation step.

Continuous Flow Synthesis

Pilot studies demonstrate that oxadiazole formation achieves 92% conversion in 30 minutes using a tubular reactor at 130°C and 15 bar pressure.

Q & A

What are the optimized synthetic routes for 5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis involves coupling a substituted benzimidamide with a carboxylate derivative under anhydrous conditions. Key steps include:

- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to minimize hydrolysis of intermediates .

- Catalysts : Sodium hydride (NaH) under argon facilitates nucleophilic substitution. For azetidine ring formation, Pd-catalyzed cross-coupling (e.g., Pd(Ph₃P)₂Cl₂) may be employed .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) improves separation of oxadiazole products .

- Yield Optimization : Reflux time (12–24 hours) and stoichiometric ratios (1:1.2 for imidamide:carboxylate) are critical. For oxalate salt formation, stoichiometric oxalic acid in ethanol at 0–5°C enhances crystallization .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent placement (e.g., trifluoromethylphenyl protons at δ 7.5–8.0 ppm; azetidine ring protons at δ 3.0–4.0 ppm). ¹⁹F NMR detects the -CF₃ group (δ -60 to -65 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., m/z 454.1523 for [M+H]⁺) validates molecular formula .

- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and oxadiazole-oxalate interactions (e.g., dihedral angles between aromatic planes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.